2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-6(7(8,9)10)4(3-11-12)2-5(13)14/h3H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBNPTCMUBJMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the pyrazole ring, which can be achieved through various methods such as esterification followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound has shown potential in the development of pharmaceuticals, particularly as an anti-inflammatory agent. Its structural features allow it to interact effectively with biological targets, making it a candidate for further investigation in drug design.
Case Study : A study demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity, suggesting that modifications to the pyrazole core can enhance therapeutic efficacy against inflammatory diseases .
Anticancer Properties
Recent research has indicated that compounds similar to 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid exhibit antiproliferative effects on various cancer cell lines. The incorporation of trifluoromethyl groups is believed to enhance the bioactivity of these compounds.
Case Study : In vitro studies have shown that pyrazole derivatives can inhibit the growth of pancreatic cancer cells, with IC50 values indicating potent activity against specific cancer types . The mechanism of action is thought to involve DNA intercalation and disruption of cellular processes.
Agrochemical Applications
The compound is also relevant in agrochemistry, where organofluorine compounds play a critical role in the development of herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity and biological activity of agrochemicals.
Research Insight : Organofluorine chemistry is crucial for creating effective agrochemical agents that can target pests while minimizing environmental impact . The stability and reactivity of trifluoromethyl-containing compounds make them suitable candidates for further exploration in this field.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.
Pathways Involved: It may modulate signaling pathways such as the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared below with structurally related pyrazole derivatives, focusing on substituent effects and functional groups.
Table 1: Key Structural and Physicochemical Comparisons
Impact of Substituents on Properties
Trifluoromethyl Group: The -CF₃ group in the target compound increases lipophilicity and metabolic resistance compared to non-fluorinated analogues. This is critical in agrochemicals, where environmental persistence is desired . In contrast, compounds with -F (e.g., 5-fluoro derivative in Table 1) exhibit improved bioavailability but reduced stability .
Carboxylic Acid vs. Ester/Amide :
- The acetic acid group enhances water solubility and ionic interactions, making the compound suitable for formulations requiring polar motifs. However, esterified derivatives (e.g., ethyl ester in Table 1) show better cell permeability, a key feature in prodrug development .
Positional Isomerism :
- Shifting the -CF₃ group from the 5-position (target compound) to the 3-position (Table 1, benzoic acid derivative) alters electronic distribution, affecting reactivity. The 5-position -CF₃ in the target compound may optimize steric interactions in enzyme binding .
Q & A
Q. What are the key considerations for synthesizing 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid?
Synthesis typically involves multi-step protocols requiring precise control of reaction conditions. Key steps include:
- Reagent selection : Use of trifluoromethylating agents (e.g., trifluoromethyl iodide) to introduce the CF₃ group .
- Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .
- Temperature and pH control : Reactions often proceed under reflux (80–120°C) with pH adjustments to minimize side products .
- Protection/deprotection strategies : Carboxylic acid groups may require protection (e.g., esterification) during pyrazole ring formation .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation and purity assessment require:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity .
- HPLC : Quantify purity (>95% is typical for research-grade material) and monitor reaction progress .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 251.1) .
- Melting point analysis : Compare observed values (e.g., 195–198°C) with literature data .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The CF₃ group enhances:
- Lipophilicity : Increases membrane permeability, critical for bioavailability studies .
- Metabolic stability : Resists oxidative degradation compared to non-fluorinated analogs .
- Electron-withdrawing effects : Modulates acidity of the acetic acid moiety (pKa ~3.5–4.0) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Integrate quantum chemical calculations and machine learning (ML) to:
- Predict intermediates : Use density functional theory (DFT) to model transition states and energetics .
- Screen conditions : ML algorithms analyze solvent, catalyst, and temperature combinations to prioritize experiments .
- Validate mechanisms : IRC (Intrinsic Reaction Coordinate) calculations confirm proposed reaction pathways .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
| Structural Feature | Observed Activity | Methodological Resolution |
|---|---|---|
| Trifluoromethyl position | Variable enzyme inhibition | Competitive binding assays (SPR/ITC) |
| Pyrazole substitution pattern | Divergent anti-inflammatory effects | Molecular docking (e.g., COX-2 binding) |
| Acetic acid moiety | pH-dependent solubility | Solubility assays at physiological pH |
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl, CF₃ → Cl) .
- Step 2 : Test in vitro bioactivity (e.g., IC₅₀ in enzyme assays) .
- Step 3 : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .
- Step 4 : Validate hypotheses via X-ray crystallography or cryo-EM of ligand-target complexes .
Q. What experimental design (DoE) approaches optimize yield and purity?
Apply factorial design to assess variables:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Reaction temperature | 60–120°C | 90°C (maximizes yield) |
| Catalyst loading | 1–5 mol% | 3 mol% Pd(OAc)₂ |
| Solvent polarity | DMSO, THF, EtOH | DMSO (polar aprotic) |
Q. How to mitigate challenges in scaling up laboratory synthesis?
- Continuous flow systems : Improve heat/mass transfer for exothermic steps .
- Green chemistry principles : Replace hazardous solvents (e.g., DMF → cyclopentyl methyl ether) .
- In-line analytics : Use PAT (Process Analytical Technology) for real-time monitoring .
Methodological Notes
- Data Contradictions : Cross-validate using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
- Advanced Characterization : Consider synchrotron XRD for resolving crystallographic ambiguities .
- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
